molecular formula C15H19FN4O4 B12355981 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate

1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate

Cat. No.: B12355981
M. Wt: 338.33 g/mol
InChI Key: WQIJCWLEKPJQSO-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound, commonly known as Enoxacin Hydrate (sesquihydrate), has the molecular formula C₁₅H₁₇FN₄O₃·1.5H₂O and a molecular weight of 347.34 g/mol . It is a fluoroquinolone antibiotic characterized by:

  • 1-Ethyl group at position 1 of the naphthyridine core.
  • 6-Fluoro substituent enhancing antibacterial activity.
  • 7-Piperazinyl group contributing to DNA gyrase binding.
  • 3-Carboxylic acid moiety critical for solubility and target interaction.

Key solubility data includes:

  • Freely soluble in acetic acid.
  • Slightly soluble in methanol.
  • Practically insoluble in water, ethanol, and chloroform . Its hydrate form improves stability but reduces water solubility compared to anhydrous forms .

Biological Activity Enoxacin inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication in Gram-negative and some Gram-positive pathogens . It is used clinically under proprietary names such as Comprecin and Flumark .

Properties

Molecular Formula

C15H19FN4O4

Molecular Weight

338.33 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate

InChI

InChI=1S/C15H17FN4O3.H2O/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h7-8,17H,2-6H2,1H3,(H,22,23);1H2

InChI Key

WQIJCWLEKPJQSO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O

Related CAS

84294-96-2
84294-95-1

Origin of Product

United States

Preparation Methods

Pharmaceutical Preparation Methods

Solubility Enhancement Techniques

Enoxacin presents a significant challenge in pharmaceutical formulation due to its limited water solubility. Various approaches have been developed to overcome this limitation, with pH adjustment being the most widely utilized method for preparing injectable formulations.

pH-Mediated Solubilization Method

The pH-mediated solubilization method represents a fundamental approach to enhancing enoxacin solubility for pharmaceutical preparations. Research has demonstrated that the solubility of enoxacin in aqueous media is highly pH-dependent, with significant variations observed across different pH ranges.

Procedure:

  • Disperse enoxacin in water for injection
  • Add appropriate pH regulating agent (acid or alkali)
  • Control pH within specific limits to achieve optimal solubility
  • Add isoosmotic adjusting agent (e.g., sorbitol)
  • Filter, package, and sterilize the solution

The critical relationship between pH and enoxacin solubility is illustrated in Table 1, which summarizes experimental findings from pharmaceutical development studies.

Table 1: Effect of pH Regulating Agents on Enoxacin Solubility

pH Regulating Agent Concentration Achieved pH Value Crystallization Observation
5N Acetic Acid 100 mg/100 ml 2.86-4.85 No crystallization within range
5N Acetic Acid <100 mg/100 ml <2.86 Crystallization occurs
10% Lactic Acid 100 mg/100 ml ≤4.95 No crystallization
1N Hydrochloric Acid 100 mg/100 ml ≤5.02 No crystallization
Sodium Hydroxide 100 mg/100 ml ≤8.18 No crystallization

These findings demonstrate that while acetic acid provides a relatively narrow pH window for optimal solubility (pH 2.86-4.85), other acids like lactic acid and hydrochloric acid, as well as sodium hydroxide, offer broader pH ranges without crystallization issues.

Injectable Formulation Preparation

The preparation of injectable enoxacin formulations requires careful consideration of both solubility enhancement and physiological compatibility. Standard formulations have been developed based on extensive pharmaceutical research.

Solution Formulation Composition

Table 2: Enoxacin Injectable Formulation Composition

Component Quantity (0.1g/bottle) Quantity (0.2g/bottle)
Enoxacin 10g 20g
Sorbitol 548g 1096g
Water for injection q.s. to 10000ml q.s. to 20000ml
Total yield 100 bottles 100 bottles

This standardized formulation achieves the desired concentration while maintaining physiological compatibility through appropriate isoosmotic adjustment.

Detailed Preparation Process

The preparation of injectable enoxacin formulations follows a systematic process designed to ensure product quality and stability:

  • Dissolve the prescribed quantity of enoxacin in hot water for injection
  • Add appropriate pH regulating agent to adjust pH and facilitate complete dissolution
  • Add 0.03% activated carbon and boil for 10 minutes to remove impurities
  • Filter using a Buchner funnel to remove activated carbon (Filtrate A)
  • Separately prepare a sorbitol solution (40-50% concentration) in hot water for injection
  • Add 0.1% activated carbon to the sorbitol solution, heat and stir for approximately 15 minutes
  • Filter to remove activated carbon (Filtrate B)
  • Combine filtrates A and B, then add water for injection to achieve the required volume
  • Verify pH value, related substance profile, and assay results
  • Filter through a 0.22 μm microporous membrane for sterilization
  • Fill into appropriate containers, seal, and sterilize at 115°C for 30 minutes

This well-established process ensures consistent product quality while addressing the inherent solubility challenges of enoxacin.

Lyophilized Formulation Development

Lyophilization (freeze-drying) offers significant advantages for enoxacin formulations, particularly related to stability and shelf-life extension. A specialized formulation has been developed specifically for this purpose.

Table 3: Enoxacin Lyophilized Formulation Composition

Component Quantity
Enoxacin 400g
Lactic acid (10%) 1200ml
Mannitol 200g
Water for injection q.s. to 5000ml

The preparation of lyophilized enoxacin involves a complex process:

  • Dissolve enoxacin and lactic acid in approximately 80% of the total water for injection at 60°C
  • Stir for 10-15 minutes, then maintain stirring at 60°C for 1 hour to ensure complete dissolution
  • Cool to room temperature and adjust pH to 4.2-4.5 using lactic acid
  • Add mannitol and ensure complete dissolution
  • Add remaining water for injection to achieve the required volume
  • Add 0.03% activated carbon, stir at room temperature for 30 minutes, and filter
  • Filter through a 0.22 μm microporous membrane for aseptic preparation
  • Verify pH value and content, calculate appropriate loading amounts
  • Dispense 2.5ml into 10ml glass vials
  • Pre-freeze at -45°C for 6 hours
  • Lyophilize under vacuum (<10Pa), gradually warming from -10°C to 35°C over approximately 30 hours
  • Maintain at 35°C for 2-3 hours to complete the drying process
  • Seal vials under vacuum (<5Pa)

This carefully controlled process results in a stable, reconstitutable powder formulation with extended shelf life.

Metal Complex Preparation Methods

Transition Metal Complexes

Enoxacin forms stable complexes with various transition metals, which can significantly alter its physicochemical properties and potentially enhance therapeutic efficacy. Several methods have been developed to prepare these complexes under controlled conditions.

Copper and Nickel Complexes

Copper and nickel complexes of enoxacin have been prepared using a standardized method:

  • Purify enoxacin and metal salts (copper chloride dihydrate or nickel chloride hexahydrate) by recrystallization
  • Dissolve 1 mmole of metal salt in 20 ml of hot methanol
  • Separately dissolve 2 mmole of enoxacin in 20 ml of hot methanol
  • Combine solutions with constant stirring in a round-bottomed flask
  • Reflux the mixture for approximately one hour, monitoring completion by TLC
  • Reduce solution volume by rotary evaporation
  • Filter the precipitated complex, wash with water and methanol, and vacuum dry

This method produces complexes with the general formula [M(eno)2(H2O)2]·3H2O, where M represents Cu^II or Ni^II.

Iron and Manganese Complexes

For iron and manganese complexes, a modified approach is employed:

  • Purify enoxacin and metal salts (ferric chloride hexahydrate or manganese chloride monohydrate) by recrystallization
  • Dissolve 1 mmole of metal salt in 20 ml of hot methanol
  • Separately dissolve 1 mmole of enoxacin in 20 ml of hot methanol
  • Combine solutions with constant stirring
  • Reflux for one hour, monitoring by TLC using a solvent system of water, ethyl acetate, and acetic acid (1:2:1)
  • Reduce volume by rotary evaporation
  • Filter, wash, and vacuum dry the precipitated complex

This procedure typically yields complexes with the formula [M(eno)(H2O)4]Cl·2H2O, where M represents Fe^III or Mn^II.

Platinum, Ruthenium, and Iridium Complexes

Noble metal complexes of enoxacin demonstrate unique properties and potential pharmaceutical applications. A specialized synthesis method has been developed for these complexes:

  • Prepare an aqueous solution containing 20 ml of H2PtCl6·6H2O (1 mmol, 0.337 g), RuCl3 (1 mmol, 0.208 g), or IrCl3·xH2O (1 mmol, 0.299 g)
  • Prepare a hot methanolic solution (3 mmol, 20 ml) of enoxacin (0.960 g)
  • Add a few drops of aqueous ammonia to the enoxacin solution
  • Combine the solutions and reflux for three hours at approximately 75°C
  • Filter and allow slow evaporation of the solvent
  • Collect the microcrystalline products (colors ranging from yellow to dark brown)
  • Filter, wash with methanol, and vacuum dry

The platinum complex ([Pt(EXN)3(H2O)2Cl]) appears as a yellow crystalline product with specific solubility in DMSO and DMF, while ruthenium and iridium complexes display distinct color characteristics and solubility profiles.

Stability Considerations in Preparation

pH-Dependent Stability

The stability of prepared enoxacin formulations demonstrates significant pH dependence, which must be carefully considered during preparation:

  • Maximum stability is observed at pH values between 3.0 and 5.0
  • Stability decreases at pH values below 2.5 or above 6.5
  • For intravenous administration, pH must be maintained between 3.5 and 9.0 to ensure both stability and physiological compatibility

These stability parameters guide the selection of appropriate pH regulating agents and buffer systems during formulation development.

Temperature Effects

Temperature significantly impacts both the preparation process and stability of enoxacin formulations:

  • Elevated temperatures (60°C) facilitate dissolution during preparation
  • Stability decreases with prolonged exposure to temperatures above 40°C
  • Freeze-drying processes require precise temperature control during freezing (-45°C) and primary/secondary drying cycles

These temperature considerations are critical for ensuring product quality and stability throughout the preparation process.

Advantages of Optimized Preparation Methods

The development of optimized preparation methods for enoxacin hydrate offers several significant advantages:

  • Achievement of therapeutically effective concentrations (>100mg/100ml), enabling rapid bactericidal action
  • Enhanced stability within appropriate pH ranges for pharmaceutical use
  • Improved solubility through careful selection of pH regulating agents and isoosmotic adjusters
  • Versatility in formulation approaches (injectable solutions and lyophilized preparations)
  • Streamlined production technology with reasonable cost-effectiveness
  • Potential for specialized applications through metal complexation

These advantages demonstrate the pharmaceutical significance of continued refinement in preparation methodologies for this important antibacterial agent.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit potent antimicrobial properties. Specifically, the compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted the synthesis of hydrazide derivatives that demonstrated significant antibacterial activity comparable to established antibiotics like ciprofloxacin .

Antitumor Effects

The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. Studies have reported that naphthyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, derivatives have been tested for their ability to inhibit specific cancer cell lines, demonstrating promising results in vitro .

Central Nervous System Effects

Naphthyridine derivatives have been investigated for their neuropharmacological effects. The piperazine moiety is known for its activity on serotonin and dopamine receptors, which may contribute to anxiolytic and antidepressant effects. Preliminary studies suggest that the compound could influence neurotransmitter levels, warranting further investigation into its potential as a treatment for anxiety and depression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibits proliferation of cancer cells
NeuropharmacologicalPotential anxiolytic and antidepressant effects

Case Study 1: Antimicrobial Efficacy

In a controlled study, 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid was evaluated against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new therapeutic agent .

Case Study 2: Antitumor Activity

A series of experiments assessed the cytotoxic effects of various naphthyridine derivatives on human breast cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability, with IC50 values comparable to leading chemotherapeutic agents. This positions the compound as a candidate for further development in cancer therapy .

Mechanism of Action

The primary mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name R1 Substituent R6 Substituent R7 Substituent Key Differences vs. Enoxacin Hydrate Biological Activity & Applications References
Enoxacin Hydrate Ethyl Fluoro Piperazinyl Reference compound Broad-spectrum antibacterial
7-Chloro-6-fluoro-1-(4-fluorophenyl)... 4-Fluorophenyl Fluoro Chloro Chlorine at R7; aromatic R1 Intermediate for anticancer agents
1-Cyclopropyl-6-fluoro-7-chloro... Cyclopropyl Fluoro Chloro Cyclopropyl R1; chloro at R7 Antibiotic precursor (e.g., Ciprofloxacin)
7-(4-Pyridyl) Derivatives Ethyl/Vinyl Fluoro 4-Pyridyl Pyridyl vs. piperazinyl at R7 Comparable in vitro activity to Enoxacin
Tosufloxacin Tosilate Hydrate 2,4-Difluorophenyl Fluoro 3-Aminopyrrolidinyl Bulky aryl R1; aminopyrrolidine at R7 Enhanced Gram-positive coverage

Key Findings

Substituent Impact on Activity: R1 (Position 1): Cyclopropyl (e.g., in Ciprofloxacin analogues) enhances Gram-negative activity and pharmacokinetics compared to ethyl . Ethyl or vinyl groups (in 7-pyridyl derivatives) maintain potency against Staphylococcus aureus but show reduced efficacy against Pseudomonas aeruginosa . R7 (Position 7): Piperazinyl groups (Enoxacin) improve DNA gyrase binding. Pyridyl or aminopyrrolidinyl substituents (Tosufloxacin) broaden spectrum but may alter solubility .

Synthesis and Yield: Enoxacin analogues are typically synthesized via substitution (e.g., piperazine addition) and hydrolysis steps, optimized for high yields (>75%) and minimal by-products . 7-Chloro derivatives require halogenation steps, increasing synthetic complexity .

Solubility and Formulation: Enoxacin’s poor water solubility necessitates hydrate or salt forms (e.g., tosilate in Tosufloxacin) for improved bioavailability . Carboxylic acid groups enhance polarity but require formulation adjustments (e.g., micronization) for oral absorption .

In Vivo Efficacy: The 1-cyclopropyl derivative 7e (CAS 100361-18-0) demonstrated superior in vivo efficacy against S. aureus compared to Enoxacin in murine models . 7-Pyridyl derivatives showed comparable in vitro activity but lower potency in systemic infections .

Biological Activity

1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate is C19H22FN3O3C_{19}H_{22}FN_3O_3 with a molecular weight of approximately 347.34 g/mol. The compound features a naphthyridine core, which is known for its biological activity.

Physical Properties

PropertyValue
Molecular Weight347.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
StabilityStable under room temperature

Antibacterial Activity

Research indicates that 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

Case Study: Efficacy Against Staphylococcus aureus

In a study involving Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL, indicating potent antibacterial activity. The study highlighted the potential of this compound as a candidate for further development into an antibiotic agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. A study reported effective inhibition of Candida albicans growth at concentrations as low as 4 µg/mL.

Cytotoxicity and Antitumor Activity

Preliminary studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting potential for development as an anticancer agent.

The biological activity of 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine can be attributed to its structural features that allow it to interact with specific biological targets. The fluorine atom enhances lipophilicity and may improve membrane permeability, facilitating cellular uptake.

Interaction with Enzymes

The compound's action on bacterial DNA gyrase was confirmed through enzyme inhibition assays, where it showed competitive inhibition characteristics. This interaction disrupts DNA replication processes in bacteria, leading to cell death.

Summary of Key Studies

Study FocusFindings
Antibacterial ActivityMIC against S. aureus: 2 µg/mL
Antifungal ActivityEffective against C. albicans at 4 µg/mL
Antitumor ActivityIC50 against MCF-7: 15 µM

Future research should focus on optimizing the pharmacokinetic properties of this compound and conducting in vivo studies to assess its therapeutic potential in clinical settings.

Q & A

Q. What synthetic methodologies are most effective for producing the core 1,8-naphthyridine scaffold?

The compound can be synthesized via Balz-Schiemann reactions (diazonium tetrafluoroborate intermediates) or hydrolysis of carbonitrile precursors. For example, ethyl 6-amino-1-ethyl-1,8-naphthyridine derivatives undergo chlorination with HNO₂/CuCl (64% yield) or fluorination via NaNO₂/HBF₄ . Hydrolysis of 3-carbonitrile derivatives (e.g., 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonitrile) with 9M H₂SO₄ at 130°C yields carboxylic acids in 86% efficiency .

Q. Which analytical techniques are critical for characterizing structural purity and hydrate stability?

Key methods include:

  • ¹H-NMR (DMSO-d₆ solvent) to confirm substituent positions (e.g., piperazine CH₂ at δ 3.40–3.90, aromatic protons at δ 7.10–8.85) .
  • Elemental analysis (C, H, N) to verify stoichiometry .
  • Thermogravimetric analysis (TGA) to assess hydrate stability, as hydrate-carbaldehyde equilibria are sensitive to temperature and solvent .

Q. How do C-1 substituents influence antibacterial activity?

Substituting ethyl, vinyl, or cyclopropyl groups at C-1 modulates Gram-positive vs. Gram-negative efficacy. The 1-cyclopropyl derivative exhibits superior in vivo activity against S. aureus compared to enoxacin, while 1-ethyl/vinyl groups retain potency against E. coli but show reduced Pseudomonas aeruginosa coverage .

Advanced Research Questions

Q. What contradictions exist in structure-activity relationships (SAR) for C-7 piperazine modifications?

While 7-piperazinyl groups generally enhance antibacterial activity, substituent effects vary:

  • Antibacterial SAR : 7-(4-pyridyl)piperazine derivatives show reduced P. aeruginosa activity compared to 7-(3-aminopyrrolidinyl) analogs .
  • Antitumor SAR : 7-(3-methoxy-4-methylaminopyrrolidinyl) derivatives (e.g., AG-7352) exhibit cytotoxic activity 10-fold higher than piperazine analogs against P388 leukemia . Resolution: Cyclic amines with hydrogen-bond donors (e.g., aminopyrrolidines) improve target binding in both antibacterial and antitumor contexts, but steric effects dominate in hydrophobic tumor microenvironments .

Q. How can computational methods optimize reaction pathways for novel derivatives?

Quantum chemical reaction path searches (e.g., ICReDD’s workflow) predict optimal conditions for synthesizing derivatives. For example, coupling 7-chloro precursors with amines (e.g., 4-(1,3-thiazol-2-yl)piperazine) in DMF at 80°C achieves 75% yield, validated by computational screening of solvent polarity and nucleophilicity .

Q. Why does the 6-fluoro substituent enhance antibacterial activity but reduce antitumor cytotoxicity?

  • Antibacterial : The 6-fluoro group increases DNA gyrase binding by stabilizing naphthyridine-quinolone interactions .
  • Antitumor : Removing the 6-fluoro group (unsubstituted C-6) improves cytotoxicity 2-fold in P388 leukemia, likely due to reduced steric hindrance with topoisomerase II . Experimental Design: Compare 6-fluoro vs. 6-H derivatives in parallel assays using isogenic bacterial (S. aureus DNA gyrase) and tumor (HeLa topoisomerase II) targets.

Q. How do hydrate forms impact solubility and bioactivity?

The hydrate form increases aqueous solubility but may reduce membrane permeability. For example, 1,8-naphthyridine-4-carbaldehyde exists in equilibrium with its hydrate, which is less active in hydrophobic bacterial membranes . Stability studies (e.g., 25°C/60% RH) show hydrate decomposition above 40°C, requiring lyophilization for long-term storage .

Methodological Tables

Q. Table 1. Comparative Antibacterial Activity of C-7 Modifications

C-7 SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) E. coliReference
7-(4-Pyridyl)piperazine0.0080.016
7-(3-Aminopyrrolidinyl)0.0040.008
7-(Cyclohexylamino)0.0630.25

Q. Table 2. Synthetic Yields Under Varying Conditions

PrecursorReagent/ConditionsProduct YieldReference
7-Chloro-1-ethyl derivativeDMF, 80°C, 6 h75%
3-Carbonitrile derivative9M H₂SO₄, 130°C86%

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